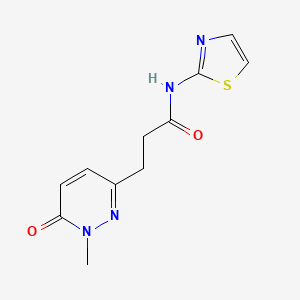

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(1-methyl-6-oxopyridazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-15-10(17)5-3-8(14-15)2-4-9(16)13-11-12-6-7-18-11/h3,5-7H,2,4H2,1H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACCWXBZGYQZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)CCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. One possible route could start with the preparation of the pyridazinone core, followed by the introduction of the thiazole ring and the propanamide chain. Key steps might include:

Formation of the Pyridazinone Core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Thiazole Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to link the thiazole ring to the pyridazinone core.

Formation of the Propanamide Chain: This could be achieved through an amidation reaction, where the amine group of the thiazole ring reacts with a propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can facilitate substitution reactions.

Major Products Formed

The products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)propanamide could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the creation of novel materials with specific properties.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Key Findings:

Structural Variations and Bioactivity: The target compound lacks the amino and indole/imidazole substituents present in Compounds 9–12 (Table 1), which are associated with antimicrobial activity . This suggests that the dihydropyridazinone-thiazole scaffold may prioritize different biological targets, such as kinase inhibition or anti-inflammatory activity, though specific data are unavailable. Introduction of a 4-chlorophenyl group in Compound 10 enhances antimicrobial activity (Score: 4/4 vs. 3/4 for Compound 9), likely due to increased lipophilicity and membrane penetration .

Oxadiazoles are known for metabolic stability but may reduce solubility compared to thiazoles.

Impact of Substituents on Physicochemical Properties: The dihydropyridazinone core in the target compound introduces a ketone group, which may enhance hydrogen-bonding capacity compared to indole or imidazole derivatives. This could improve target engagement but reduce oral bioavailability due to polarity .

Research Implications and Gaps

- Synthetic Accessibility : The target compound’s synthesis route (e.g., solvent-free ball milling, as suggested in ) could offer greener alternatives to traditional methods.

- Unreported Bioactivity : While structural analogues like Compounds 9–12 have documented antimicrobial activity, the target compound’s biological profile remains unexplored. Further studies should focus on kinase inhibition assays or cytotoxicity screening.

- Comparative Pharmacokinetics: Substituent-driven differences in logP (e.g., chlorophenyl vs. methylpyridazinone) warrant computational modeling to predict ADME properties.

Biological Activity

The compound 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)propanamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 220.24 g/mol. The structure comprises a pyridazinone moiety linked to a thiazole group via a propanamide chain, contributing to its diverse biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds containing the thiazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the pyridazinone structure may enhance these effects due to its ability to interact with microbial cellular processes.

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. Research has shown that thiazole-containing compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . Specifically, the presence of the thiazole group is crucial for cytotoxic activity, as observed in various analogs tested against human cancer cell lines .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may exhibit neuroprotective effects. Studies involving thiazole derivatives have reported their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole moiety may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Modulation : The compound could interact with specific receptors, altering signal transduction pathways that lead to cell death in malignant cells.

- Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage, which is particularly relevant in neurodegenerative conditions.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Study on Anticancer Activity : A study published in MDPI explored the structure-activity relationship (SAR) of thiazole derivatives against various cancer cell lines. It was found that certain substitutions on the thiazole ring significantly enhanced anticancer potency .

- Neuroprotective Study : Research published in PubMed examined the neuroprotective effects of pyridazine derivatives in models of oxidative stress. The findings indicated that these compounds could mitigate neuronal damage and improve cognitive function .

Q & A

Q. What are the recommended synthetic routes for 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)propanamide, and how can reaction yields be optimized?

Answer: Synthesis typically involves coupling pyridazinone and thiazole moieties via a propanamide linker. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.

- Heterocyclic ring assembly : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance cyclization efficiency.

- Yield optimization : Apply statistical Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, catalyst loading). For example, fractional factorial designs can reduce experimental runs while capturing interactions between variables .

- Purification : Use column chromatography with gradients (e.g., 5–20% MeOH in DCM) or recrystallization from ethanol/water mixtures.

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Employ a multi-technique approach:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (ACN:water + 0.1% TFA) to assess purity (>95%) .

- NMR : Confirm regiochemistry via - and -NMR (e.g., pyridazinone carbonyl signals at ~165–170 ppm, thiazole protons at 7.0–7.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.

Q. What stability considerations are critical for storage and handling?

Answer:

- Hydrolytic sensitivity : The pyridazinone ring is prone to hydrolysis under acidic/basic conditions. Store in anhydrous DMSO or under nitrogen at -20°C .

- Light sensitivity : Protect from UV exposure due to the thiazole moiety’s photolability. Use amber vials for long-term storage .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound against target enzymes?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., kinase domains). Focus on hydrogen bonds between the propanamide linker and catalytic residues.

- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR modeling : Corlate substituent effects (e.g., methyl group position on pyridazinone) with inhibitory potency using partial least squares regression .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Answer:

- Solvent screening : Test solubility in 10+ solvents (e.g., PBS, DMSO, ethanol) via nephelometry or UV-vis calibration curves.

- Ternary phase diagrams : Map co-solvent systems (e.g., PEG-400/water) to identify solubility enhancers .

- Thermodynamic analysis : Calculate Gibbs free energy of dissolution using DSC and van’t Hoff plots to distinguish kinetic vs. equilibrium solubility .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties?

Answer:

- Dose formulation : Use PEG-300/saline (60:40) for intravenous administration; for oral studies, prepare suspensions in 0.5% methylcellulose.

- PK parameters : Conduct serial plasma sampling post-dose (0–24 hr) and analyze via LC-MS/MS. Key metrics include , , and bioavailability (%F) .

- Tissue distribution : Use radiolabeled compound (e.g., ) and autoradiography to quantify organ-specific accumulation .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in cellular assays?

Answer:

- Non-linear regression : Fit data to a 4-parameter logistic model (e.g., ) using software like GraphPad Prism.

- Error handling : Apply bootstrap resampling (n=1000 iterations) to estimate confidence intervals for values .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

Answer:

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Quality-by-Design (QbD) : Define a design space for critical process parameters (CPPs) using ICH Q8 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.